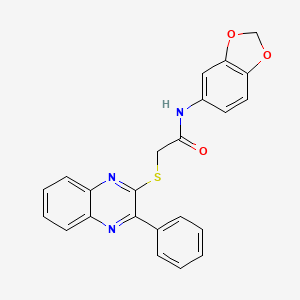

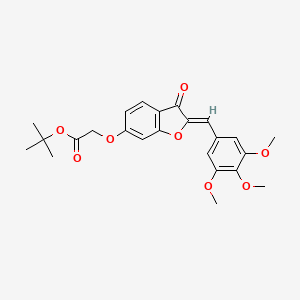

![molecular formula C10H9F4NO2 B2764334 2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic Acid CAS No. 1259994-87-0](/img/structure/B2764334.png)

2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound provides valuable information about its properties and reactivity. The InChI code for “2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic Acid” is1S/C10H9F4NO2/c11-8-5 (4-7 (15)9 (16)17)2-1-3-6 (8)10 (12,13)14;/h1-3,7H,4,15H2, (H,16,17) . This code represents the compound’s molecular structure. Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide insights into its potential uses and safety considerations. For “this compound”, the molecular weight is 287.64 and it is a powder at room temperature .Scientific Research Applications

Chiral Derivatization and Fluorine NMR Applications

2-Fluoro-2-phenyl propanoic acid, a compound with structural similarities to 2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid, has been utilized as a chiral derivatizing agent. The separation of its enantiomers and the determination of their absolute configurations highlight its significance in stereochemical analysis. This acid's derivatives, including esters and amides with chiral alcohols or amines, exhibit fluorine chemical shift differences between diastereoisomers, making it useful in fluorine NMR spectroscopy for chiral analysis (Hamman, 1993).

Synthesis of Antibacterial Agents

The compound's framework has been utilized in the synthesis of novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, demonstrating significant antibacterial activity. This research underscores the potential of fluorine-containing compounds in developing new antibacterial agents, with specific derivatives showing exceptional in vitro potency and in vivo efficacy (Chu et al., 1986).

Antioxidant Properties and Novel Compound Synthesis

Further exploration into fluorinated α-amino phosphonic acids has led to the synthesis of novel compounds exhibiting antioxidant properties. These findings open avenues for the development of fluorine-substituted amino acids as potential therapeutic agents due to their enhanced activity compared to non-fluorinated systems (Makki et al., 2018).

Biomedical Imaging Applications

The synthesis and evaluation of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid enantiomers for brain tumor imaging using positron emission tomography (PET) illustrate the compound's potential in medical diagnostics. Specifically, one enantiomer showed superior properties for tumor imaging, highlighting the role of fluorinated amino acids in developing novel radiotracers for PET (McConathy et al., 2010).

Fluorinated Amino Acids in Protein Engineering

Research into highly fluorinated amino acids, including studies on their helix propensity and effects on protein stability, provides valuable insights into their application in protein engineering. These amino acids have been shown to stabilize helical structures significantly, suggesting their utility in designing more stable proteins for biotechnological applications (Chiu et al., 2006).

Mechanism of Action

Target of Action

Compounds with trifluoromethyl groups have been found to interact with various proteins and receptors, influencing their function .

Mode of Action

It’s known that trifluoromethyl-containing compounds can interact with their targets in a variety of ways, such as by binding to active sites, altering protein conformation, or modulating receptor activity .

Biochemical Pathways

Trifluoromethyl-containing compounds have been used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .

Result of Action

Trifluoromethyl-containing compounds are known to exhibit a wide range of biological activities, including antitumor effects .

Safety and Hazards

The safety and hazards of a compound are crucial for handling and storage. For “2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic Acid”, the safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H315, H319, H335 . Precautionary measures include avoiding ingestion and inhalation, and not getting it in eyes, on skin, or on clothing .

properties

IUPAC Name |

2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F4NO2/c11-7-2-1-6(10(12,13)14)3-5(7)4-8(15)9(16)17/h1-3,8H,4,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIMMOAACDOUHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CC(C(=O)O)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidin-3-yl]acetic acid](/img/structure/B2764256.png)

![6-(2-Methoxy-5-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2764257.png)

![N-(4-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2764264.png)

![3-(3-methoxyphenyl)-1-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2764266.png)

![1-(3,5-dimethoxyphenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2764268.png)

![2,3-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2764271.png)

![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2764272.png)